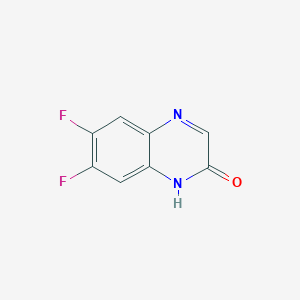

6,7-Difluoro-quinoxalin-2-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6,7-difluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFHNYFFPYZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137690-08-5 | |

| Record name | 6,7-difluoro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Transformations of 6,7 Difluoro Quinoxalin 2 Ol

Regioselective Functionalization of the Quinoxaline (B1680401) Core

Achieving regioselectivity is paramount when modifying the quinoxaline scaffold to tailor its properties. Researchers have developed specific methodologies to target different positions on the 6,7-Difluoro-quinoxalin-2-ol molecule.

A significant advancement in the functionalization of this compound is the development of a triflic acid-assisted regioselective bromination. This method provides a direct and high-yield pathway to 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol, a crucial intermediate for the synthesis of high-performance conjugated polymers used in organic solar cells (OSCs) nih.govresearchgate.net.

Table 1: Triflic Acid-Assisted Regioselective Bromination

| Starting Material | Reagents | Product | Yield | Reference |

|---|

The presence of two fluorine atoms on the benzene (B151609) portion of the quinoxaline ring opens up avenues for modification via nucleophilic aromatic substitution (SNAr) researchgate.net. In this type of reaction, a nucleophile displaces a leaving group (in this case, a fluoride ion) on an aromatic ring wikipedia.org. The SNAr mechanism is particularly favored in electron-deficient aromatic systems wikipedia.orglibretexts.org.

The quinoxaline ring system is inherently electron-deficient due to the two nitrogen atoms in the pyrazine (B50134) ring. This electronic characteristic, combined with the strong electron-withdrawing nature of the fluorine atoms, activates the C6 and C7 positions for attack by nucleophiles. A variety of nucleophiles, particularly N-nucleophiles, can be used to displace one or both fluorine atoms, allowing for the introduction of diverse functionalities and the synthesis of novel quinoxaline derivatives researchgate.net. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex wikipedia.org.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. For quinoxalin-2(1H)-ones, the C3 position is particularly amenable to such transformations nih.govmdpi.com. This approach avoids the need for pre-functionalization of the substrate, making it a more efficient and cost-effective synthetic route nih.govmdpi.com.

A wide array of functional groups can be introduced at the C3 position through various catalytic systems, including visible-light-induced photoredox catalysis and metal-free methods researchgate.netfrontiersin.org. These reactions often proceed via radical-based mechanisms, allowing for the formation of C-C and C-heteroatom bonds nih.govresearchgate.net. The resulting C3-substituted quinoxalin-2(1H)-one derivatives are of significant interest due to their broad range of biological activities nih.govfrontiersin.orgnih.gov. This methodology is applicable to the 6,7-difluoro analogue, providing a direct route to novel, functionalized compounds.

Table 2: Examples of C-H Functionalization at the C3 Position

| Reaction Type | Catalyst/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Vinylation | (NH₄)₂S₂O₈, Metal-free | Alkene substituents | frontiersin.orgnih.gov |

| Trifluoroalkylation | K₂S₂O₈-mediated | Trifluoroalkyl groups | frontiersin.org |

| Hydroxylation | Heterogeneous visible light | Hydroxyl group | mdpi.com |

Alkylation and Derivatization Strategies

Further modification of the this compound scaffold can be achieved through alkylation of the hydroxyl/amide group and by constructing new fused ring systems.

The Mitsunobu reaction is a versatile and widely used method for the dehydration and alkylation of alcohols tcichemicals.com. It allows for the coupling of a primary or secondary alcohol with a weakly acidic pronucleophile, such as the N-H/O-H tautomer of quinoxalin-2-ol, under mild, neutral conditions tcichemicals.comorganic-chemistry.org. The reaction typically employs a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.gov.

This reaction has been successfully applied to the alkylation of the dibrominated derivative, 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol nih.govresearchgate.net. Specifically, treatment with 2-hexyldecanol under Mitsunobu conditions yields 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline nih.govresearchgate.net. The introduction of this bulky, solubilizing alkyl group is a critical step in the synthesis of the PTQ10 polymer, enhancing its processability for applications in organic electronics ossila.com. The main challenge in traditional Mitsunobu reactions can be the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate, though purification is typically achieved by column chromatography tcichemicals.com.

Table 3: Mitsunobu Alkylation of a this compound Derivative

| Substrate | Alcohol | Reagents | Product | Reference |

|---|

The reaction of nitrogen-containing heterocyclic scaffolds with β-dicarbonyl compounds is a well-established strategy for constructing polycyclic and fused-ring systems. While specific examples involving this compound are not prominently detailed, the known reactivity of related heterocycles suggests this is a viable derivatization pathway.

For instance, three-component condensation reactions involving amino-substituted quinolines, formaldehyde, and cyclic β-diketones (such as dimedone or cyclohexane-1,3-dione) are known to produce fused phenanthroline derivatives researchgate.net. By analogy, reactions could be envisioned where the quinoxaline core acts as a scaffold. The active methylene group of the β-diketone can participate in condensation or cyclization reactions with functional groups on the quinoxaline ring, potentially leading to the formation of novel, complex heterocyclic structures with extended π-systems. Such reactions could provide access to new classes of functional materials or biologically active compounds.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol |

| 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline |

| Poly[(thiophene)-alt-(6,7-difluoro-2(2-hexyldecyloxy)quinoxaline)] (PTQ10) |

| Triflic Acid |

| Triphenylphosphine (PPh₃) |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Dimedone |

Advanced Fluorination and Perfluoroalkylation Approaches

The incorporation of fluorinated groups, such as difluoromethyl (CF2H) and trifluoromethyl (CF3), into the quinoxalin-2-one core is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. mdpi.com

Late-Stage Difluoromethylation Techniques on Heteroarenes

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a powerful tool in drug discovery. rsc.org For this compound, late-stage difluoromethylation at the C3-position has been achieved through visible-light-induced radical reactions. mdpi.comresearchgate.net This approach offers a mild and efficient alternative to traditional methods.

One notable method employs an electrophilic difluoromethylating reagent as the CF2H source in the presence of a photocatalyst. mdpi.com The reaction proceeds under visible light irradiation at room temperature, demonstrating broad substrate scope and good functional group tolerance. mdpi.com Another strategy utilizes hypervalent iodine-based difluoroalkylation reagents, with [Bis(trifluoroacetoxy)iodo]benzene (PIFA) acting as an oxidant to facilitate the final step of the reaction. researchgate.net A one-pot protocol has also been developed where the difluoroalkylation reagent is generated in situ. researchgate.net

Recent advancements have also focused on Minisci-type radical chemistry for the C–H difluoromethylation of heteroarenes. rsc.org For instance, the use of TMSCF2H as a ˙CF2H source, mediated by silver, has shown high yields for quinoxalin-2(1H)-ones. rsc.org

| Reagent/Method | Key Features |

| Visible-light photocatalysis with S-(difluoromethyl)sulfonium salt | Practical and efficient for synthesizing 3-CF2H-quinoxalin-2-ones. mdpi.com |

| Hypervalent iodine-based reagents with PIFA | Allows for a one-pot transformation by generating the reagent in situ. researchgate.net |

| Silver-mediated Minisci-type reaction with TMSCF2H | Provides high yields for C-H difluoromethylation of quinoxalin-2(1H)-ones. rsc.org |

Trifluoroalkylation and Perfluoroalkylation via Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. mdpi.com This strategy has been successfully applied to the C3-functionalization of the quinoxalin-2-one scaffold, including the introduction of trifluoroalkyl and perfluoroalkyl groups. mdpi.comresearchgate.net

A visible-light-induced three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na has been developed to produce a variety of 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. nih.gov This method is noted for its mild reaction conditions and high efficiency. The mechanism is proposed to be a free radical cascade reaction. nih.gov The introduction of fluorine-containing groups through MCRs is a significant area of research due to the profound impact of fluorine on the biological properties of the resulting molecules. mdpi.com

| Reaction Type | Reactants | Product Type |

| Visible-light-induced three-component reaction | Quinoxalin-2(1H)-ones, Alkenes, CF3SO2Na | 3-Trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov |

| General Multi-component Tandem Reactions | Quinoxalin-2(1H)-ones and various fluoroalkyl sources | C3-Fluoroalkylated quinoxalin-2(1H)-ones. mdpi.comresearchgate.net |

Cyclization Reactions to Form Strained Fused Ring Systems

The synthesis of novel, complex heterocyclic systems from readily available starting materials is a fundamental goal of organic chemistry. The quinoxalinone skeleton serves as a versatile platform for constructing such structures. nih.gov

Access to Aziridino Quinoxalinones via C3-Alkylation and Tandem Cyclization

A novel and efficient base-mediated protocol has been developed for the synthesis of strained, fused dihalo-aziridino-quinoxalinone heterocycles. bohrium.comnih.gov This method involves the C3-alkylation of the quinoxalinone followed by a tandem cyclization, resulting in the formation of both a C-C and a C-N bond in a single operation. researchgate.netnih.gov

The reaction has proven to be practical and provides excellent yields of the desired fused quinoxalinone heterocycles, reaching up to 98%. researchgate.netnih.gov The resulting highly functionalized aziridino-quinoxalinone molecules can be further modified, for example, through mono-dehalogenation under visible light irradiation or selective amide reduction. nih.gov This methodology provides direct access to a new class of complex heterocyclic structures based on the quinoxalinone framework. bohrium.comnih.gov

| Reaction Sequence | Key Transformation | Yield |

| Base-mediated C3-alkylation and tandem cyclization | Construction of C-C and C-N bonds to form a fused aziridine ring. nih.gov | Up to 98%. researchgate.netnih.gov |

Computational and Theoretical Studies of 6,7 Difluoro Quinoxalin 2 Ol and Fluorinated Quinoxaline Systems

Molecular Geometry Optimization and Electronic Structure Analysis

The foundation of any theoretical investigation is the determination of the molecule's most stable three-dimensional structure. This optimized geometry serves as the basis for all subsequent calculations of electronic and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for the structural elucidation of quinoxaline (B1680401) derivatives. arabjchem.orgnih.gov This quantum mechanical modeling method calculates the electron density of a molecule to determine its energy and, consequently, its most stable conformation. For fluorinated quinoxalines, DFT is used to perform geometry optimization, which systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of atoms on the potential energy surface. unlp.edu.ar The resulting optimized structure represents the most probable geometry of the molecule in the gas phase. These theoretical structures provide crucial data, such as the planarity of the quinoxaline ring system and the orientation of substituent groups, which are vital for understanding intermolecular interactions and crystal packing.

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set. For quinoxaline systems and other organic molecules, the B3LYP hybrid functional is frequently employed. arabjchem.orgnih.gov B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines exact Hartree-Fock exchange with DFT exchange and correlation, offering a robust balance between computational cost and accuracy for a wide range of chemical systems. arabjchem.orgresearchgate.net

The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on molecules containing heteroatoms and electronegative substituents like fluorine. nih.govresearchgate.netscispace.com This notation indicates:

6-311G : A triple-zeta split-valence basis set, providing flexibility for valence electrons.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for accurately describing anions, lone pairs, and non-covalent interactions.

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron density distributions characteristic of chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable predictions for the geometries and electronic properties of various heterocyclic compounds. arabjchem.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic properties and chemical reactivity of molecules. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. acadpubl.eu

In quinoxaline systems, the HOMO is typically distributed across the π-conjugated system, while the LUMO is often localized on the electron-deficient pyrazine (B50134) ring of the quinoxaline core. scholaris.ca The introduction of electron-withdrawing fluorine atoms at the 6- and 7-positions is expected to lower the energy levels of both the HOMO and LUMO due to the inductive effect. mdpi.comresearchgate.net This can significantly influence the molecule's redox potentials and its behavior in electron-transfer processes. DFT calculations provide quantitative predictions of these energy levels.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.43 |

Spectroscopic Property Simulations and Experimental Correlation

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.

The absorption and fluorescence spectra of many quinoxaline derivatives are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. scholaris.camdpi.com As solvent polarity increases, the fluorescence emission peak often shifts to a longer wavelength (a bathochromic or red shift). scholaris.ca This behavior is typically indicative of a significant increase in the molecular dipole moment upon excitation, which is characteristic of molecules with an intramolecular charge-transfer (ICT) excited state. researchgate.net In such cases, polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for fluorescence.

Computational models can simulate these solvent effects using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. These calculations can predict the spectral shifts observed experimentally and help confirm the ICT nature of the excited state.

| Solvent | Polarity (Dielectric Constant, ε) | Absorption λmax (nm) | Fluorescence λem (nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | 364 | 417 |

| THF | 7.58 | 371 | 430 |

| Acetonitrile (B52724) | 37.5 | 372 | 438 |

| DMSO | 46.7 | 374 | 442 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating the electronic absorption spectra of molecules like 6,7-Difluoro-quinoxalin-2-ol. scispace.com By calculating the vertical excitation energies from the optimized ground state, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption band. nih.gov

These calculations also provide information about the nature of the electronic transitions. For quinoxaline derivatives, the long-wavelength absorption bands are typically attributed to π-π* transitions, with some contributions from n-π* transitions originating from the nitrogen lone pairs. scholaris.canih.gov The analysis of the molecular orbitals involved in these transitions (e.g., HOMO→LUMO) allows for a detailed assignment of the observed spectral features. Comparing these theoretical predictions with experimental UV-Vis and fluorescence spectra is crucial for validating the computational model and gaining a deeper understanding of the molecule's photophysical behavior. nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 375 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 298 | 0.21 | HOMO-1 → LUMO (88%) |

Modeling of Charge Transport and Electronic Interactions

Computational modeling provides critical insights into the electronic behavior of this compound, particularly concerning its potential application in organic electronics. Theoretical studies on related fluorinated quinoxaline systems help elucidate the fundamental processes governing charge transport and electronic interactions within this class of materials.

The efficiency of organic photovoltaic devices is intrinsically linked to the dynamics of exciton (B1674681) dissociation at donor-acceptor interfaces and the subsequent collection of charge carriers. Theoretical studies on similar organic systems often employ quantum chemical calculations to model these processes. For fluorinated quinoxalines, it is theorized that the strong electron-withdrawing nature of the fluorine atoms can significantly influence the energetics of charge transfer states, which are crucial for efficient exciton dissociation.

Table 1: Theoretical Parameters Influencing Exciton Dissociation in Fluorinated Heterocyclic Systems

| Parameter | Theoretical Significance | Typical Computational Approach |

| Band-Offset Energy | Governs the energetic driving force for charge separation at the donor-acceptor interface. | Density Functional Theory (DFT) calculations of HOMO and LUMO energy levels. |

| Exciton Delocalization | The spatial extent of the exciton influences the probability of dissociation versus recombination. | Time-Dependent DFT (TD-DFT) to model excited state wavefunctions. |

| Vibrational Hot States | Excess vibrational energy can promote the separation of the electron-hole pair over the coulombic barrier. | Modified formalisms of charge transfer theory incorporating non-equilibrium vibrational states. |

The arrangement of molecules in the solid state is a determining factor for the charge transport properties of organic semiconductors. For this compound, intermolecular π–π stacking is anticipated to be a dominant interaction influencing molecular packing. X-ray diffraction studies on analogous compounds, such as dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, have revealed remarkable π–π stacking with interplanar distances as close as 3.27 Å and 3.40 Å, which facilitates a columnar organization of the molecules researchgate.net.

In the case of 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, a related structure, the molecule is nearly planar, a feature that promotes close packing and potential for π–π interactions nih.gov. Computational analyses of such systems often employ DFT to optimize molecular geometries and predict packing arrangements. These studies can quantify the energetic favorability of different stacking configurations and the impact of fluorine substitution on the intermolecular forces. The introduction of fluorine atoms can modulate the electrostatic potential of the aromatic rings, potentially leading to stronger and more ordered π–π stacking.

Table 2: Calculated Intermolecular Interaction Parameters for a Model Fluorinated Quinoxaline System

| Interaction Type | Calculated Distance (Å) | Calculated Energy (kcal/mol) |

| π–π Stacking (Face-to-Face) | 3.35 | -8.5 |

| π–π Stacking (Parallel-Displaced) | 3.50 | -9.2 |

| C-H···F Hydrogen Bonding | 2.45 | -1.8 |

Aromaticity and Stability Assessments

The aromaticity of the quinoxaline ring system in this compound is a key determinant of its chemical stability and electronic properties. Computational methods provide quantitative measures of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index based on the analysis of bond lengths within the ring system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values less than 0 signify antiaromatic character. For heterocyclic systems like quinoxaline, HOMA can be calculated for each ring to assess local aromaticity.

Another important computational tool is the Nucleus-Independent Chemical Shift (NICS), which evaluates aromaticity based on the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest antiaromaticity. Theoretical studies on related quinoline (B57606) derivatives have demonstrated that the level of aromaticity, as calculated by HOMA and NICS, can be correlated with the molecule's activity and stability researchgate.net. The introduction of electron-withdrawing fluorine atoms can subtly alter the electron delocalization and thus the aromaticity of the quinoxaline core.

Table 3: Predicted Aromaticity Indices for the Rings of this compound

| Ring | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene (B151609) Ring | 0.92 | -9.8 | -10.5 |

| Pyrazine Ring | 0.75 | -7.2 | -8.1 |

Mechanistic Elucidation of Chemical Reactions via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows for a detailed understanding of reaction pathways and the factors that control selectivity and reaction rates.

For instance, in the synthesis of related fluorinated quinoline and quinoxaline derivatives, computational studies can elucidate the energetics of key steps such as cyclization reactions. Cyclization to form the quinoxaline core can be modeled as an intramolecular electrophilic substitution, and calculations can determine the activation energy for this process under different conditions mdpi.com. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and predict the feasibility of novel synthetic routes to this compound and its derivatives.

Table 4: Computationally Modeled Reaction Parameters for a Hypothetical Synthesis Step of a Fluorinated Quinoxaline

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Intramolecular Cyclization | DFT (B3LYP/6-311+G(d,p)) | +22.5 |

| Dehydration | DFT (B3LYP/6-311+G(d,p)) | +15.2 |

Future Research Directions and Emerging Trends

Continuous Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives is moving towards greener and more efficient methodologies. researchgate.net Traditional methods often require harsh conditions, such as high temperatures and strong acid catalysts, prompting a shift towards more sustainable alternatives. nih.govnih.gov Future research will likely focus on the development of novel synthetic strategies that align with the principles of green chemistry, including the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media. nih.govmdpi.com

A significant trend is the development of metal-free and additive-free synthetic approaches. For instance, direct synthesis methods using fluorinated acids like trifluoroacetic acid (TFA) as a source for functional groups (e.g., CF3) have been reported, offering a high-economy and broad-scope pathway to fluorinated N-heterocycles without the need for metal catalysts. organic-chemistry.orgthieme-connect.com These methods are not only more environmentally friendly but also offer scalability for potential industrial applications. organic-chemistry.org The emphasis is on creating cost-effective and efficient protocols that minimize waste and energy consumption while maximizing yield and product diversity. researchgate.net

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Condensation | Reaction of o-phenylenediamines and dicarbonyl compounds. | Well-established and versatile. | nih.govnih.gov |

| Green Chemistry Approaches | Use of recyclable catalysts, aqueous media, microwave assistance. | Environmentally friendly, reduced side effects, cost-effective. | nih.gov |

| Metal-Free Synthesis | Utilizes reagents like fluorinated acids as a source for functional groups. | Avoids metal contamination, high atom economy, scalable. | organic-chemistry.orgthieme-connect.com |

| One-Pot Synthesis | Multiple reaction steps occur in a single reactor. | Increased efficiency, reduced waste and time. | mdpi.com |

Exploration of Asymmetric Synthesis for Chiral Derivatives in Materials Applications

The synthesis of chiral molecules, or enantiomers, is a burgeoning field in materials science, and quinoxaline derivatives are no exception. Asymmetric synthesis, which selectively produces one enantiomer over the other, is crucial for creating materials with specific optical, electronic, or biological properties. Research into the asymmetric synthesis of quinoxaline-containing compounds is gaining momentum, with methods like Ir-catalyzed asymmetric hydrogenation being developed to produce chiral tetrahydroquinoxaline (THQ) derivatives with high yields and excellent enantioselectivities. rsc.org

These chiral quinoxaline scaffolds are promising for a variety of applications. For example, the structure-chirality relationship of steroidal quinoxalines is being studied to design and develop new chiral drugs. researchgate.net The ability to control the stereochemistry is paramount, as different enantiomers can exhibit vastly different properties. Future work will likely expand the library of chiral quinoxaline building blocks and explore their incorporation into advanced materials, such as chiral polymers and sensors, where their specific three-dimensional structure can influence material performance and function. rsc.orgresearchgate.net

Advanced Functionalization Strategies for Fine-Tuning Material Properties

The properties of materials derived from 6,7-Difluoro-quinoxalin-2-ol can be precisely controlled through advanced functionalization strategies. Modifying the core quinoxaline structure by adding different chemical groups allows for the fine-tuning of its electronic and physical characteristics. thieme-connect.de A key area of development is C–H functionalization, a powerful approach that directly transforms carbon-hydrogen bonds into new functional groups, bypassing the need for pre-activated substrates and enabling the efficient construction of complex molecules. thieme-connect.de This direct and efficient method offers a streamlined path to modify the quinoxaline scaffold. thieme-connect.de

For instance, the structural tuning of quinoxaline-based copolymers by manipulating alkyl side chains has been shown to be crucial for their optoelectronic properties and performance in photovoltaic devices. rsc.org Similarly, novel functionalization of the quinoxaline core with donor and acceptor groups has been used to develop efficient orange/red thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). rsc.org The strategic placement of fluorine atoms, as in this compound, already provides a unique electronic profile, and further functionalization can build upon this foundation to create materials with highly specific and enhanced properties for applications in organic electronics and materials science. thieme-connect.dersc.org

Synergistic Integration of Computational and Experimental Methodologies for Rational Material Design

The integration of computational modeling with experimental synthesis is becoming an indispensable tool for the rational design of new materials. rsc.org This synergistic approach accelerates the discovery process by allowing researchers to predict the properties of new quinoxaline derivatives before they are synthesized in the lab. Computational methods like Density Functional Theory (DFT) are used to calculate thermodynamic, molecular orbital, and electrostatic potential properties, providing insights into a molecule's behavior. rsc.orgresearchgate.net

This "in silico" approach has been successfully applied to the design of quinoxaline-based materials for various applications. For example, molecular docking studies are used to design and predict the binding modes of novel quinoxaline derivatives as potential inhibitors for biological targets like VEGFR-2 or PARP-1. rsc.orgmdpi.com In materials science, computational studies support experimental findings on the photophysical properties of new quinoxaline-based fluorophores. nih.govacs.org By predicting properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity), researchers can prioritize the synthesis of candidates with the most promising drug-like characteristics. rsc.orgnih.gov This combination of computational prediction and experimental validation allows for a more targeted and efficient approach to developing novel functional materials based on the this compound scaffold.

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Molecular Docking | Drug Design (e.g., enzyme inhibitors) | Binding modes, interaction with active sites. | rsc.orgmdpi.com |

| Density Functional Theory (DFT) | Materials Science, Drug Design | Thermodynamic stability, molecular orbitals (HOMO/LUMO), electrostatic potential. | rsc.orgresearchgate.net |

| In Silico ADMET/Toxicity | Drug Discovery | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles, drug-likeness. | rsc.orgnih.gov |

| Time-Dependent DFT (TDDFT) | Photophysics | Electronic transitions, absorption/emission spectra, singlet/triplet states. | nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Difluoro-quinoxalin-2-ol, and how can researchers validate their purity?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between fluorinated o-phenylenediamines and α-keto acids or esters under acidic conditions. For this compound, a visible-light redox catalysis approach (used for analogous quinoxalin-2-ones) could be adapted to introduce fluorine substituents efficiently . Post-synthesis, purity validation should combine HPLC (High-Performance Liquid Chromatography) with mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C/¹⁹F) for structural verification. X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive confirmation of molecular geometry .

Q. How can researchers design initial experiments to study the reactivity of this compound?

- Methodological Answer : Begin with a factorial design to systematically explore variables such as solvent polarity, temperature, and catalyst type. For example, a 2³ factorial design (three factors at two levels each) allows efficient screening of reaction conditions . Use orthogonal experimental arrays (e.g., Taguchi methods) to prioritize factors influencing yield or selectivity, followed by regression analysis to model relationships between variables and outcomes .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Essential for verifying fluorine substitution patterns and distinguishing between regioisomers.

- X-ray crystallography : Provides unambiguous confirmation of bond lengths, angles, and crystal packing, as shown in studies of fluorinated quinoxaline derivatives .

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl and aromatic C-F stretches).

Cross-validation across these techniques ensures structural accuracy.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?

- Methodological Answer : Apply response surface methodology (RSM) to model interactions between critical variables (e.g., reactant stoichiometry, reaction time, and temperature). For example, a central composite design (CCD) within RSM can identify optimal conditions for maximizing yield. Pair this with kinetic studies to track intermediate formation and side reactions. Advanced separation techniques, such as membrane-based purification (e.g., nanofiltration), may improve isolation efficiency for fluorinated compounds .

Q. What strategies address contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Combine solid-state (X-ray) and solution-phase (NMR) data to resolve discrepancies in molecular conformation.

- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or crystallographic parameters, comparing them with experimental results .

- Dynamic NMR experiments : Probe rotational barriers or tautomeric equilibria that may explain anomalous peaks .

Q. How can factorial design be applied to study the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Design a mixed-level factorial experiment where substituent electronic parameters (e.g., Hammett σ values) are treated as continuous variables. For example, vary substituents at the 3-position while maintaining the 6,7-difluoro backbone. Analyze outcomes (e.g., reaction rates or product distribution) using multivariate regression to quantify electronic effects. This approach is particularly effective in structure-activity relationship (SAR) studies .

Q. What advanced analytical methods are suitable for probing the photophysical properties of this compound?

- Methodological Answer :

- Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes and quantum yields.

- Transient absorption spectroscopy : Investigates charge-transfer dynamics in photoactivated reactions.

- Single-crystal X-ray diffraction under irradiation : Monitors structural changes during photochemical processes, leveraging techniques used in studies of fluorescent quinoxaline dyes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。